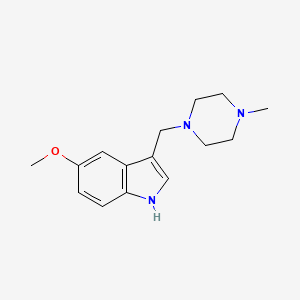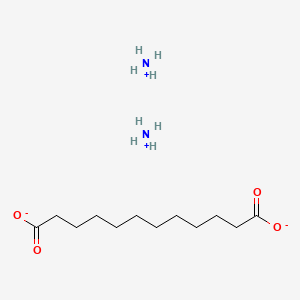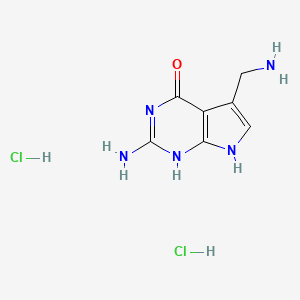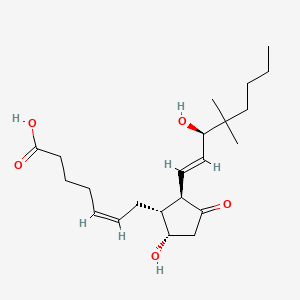
2,3-Dihydroxypropyl icosanoate
Descripción general
Descripción
“2,3-Dihydroxypropyl icosanoate” is a chemical compound with the molecular formula C23H46O4 . It is also known by other names such as Eicosanoic acid, (2S)-2,3-dihydroxypropyl ester .
Molecular Structure Analysis
The molecular weight of “2,3-Dihydroxypropyl icosanoate” is 386.609 Da . The compound has one defined stereocentre .Aplicaciones Científicas De Investigación
Electron Spectroscopy for Chemical Analysis (ESCA) in Composition Studies : ESCA has been used to analyze the composition of icosanoic acid monolayers, which include 2,3-Dihydroxypropyl icosanoate, demonstrating its application in material science and surface chemistry (Kobayashi & Takaoka, 1986).
Chemical Constituents of Waste Tobacco Leaves : A study on the chemical constituents of waste tobacco leaves identified 2,3-Dihydroxypropyl icosanoate as a component, contributing to the understanding of agricultural by-products and their potential applications (Sun Hao-ran, 2010).
Antiplasmodial Activity in Malaria Treatment : 2,3-Dihydroxypropyl icosanoate has been isolated from Gnetum gnemon leaves and found to exhibit moderate antiplasmodial activity, suggesting its potential use in malaria treatment (Dutta et al., 2018).
Investigation of Arachidonic Acid Oxidation : In studies on the oxidation of arachidonic acid, products including isomeric dihydroxy icosanoate have been identified, which is relevant to understanding biochemical processes and potential pharmacological applications (Terao & Matsushita, 1981).
Drug Delivery and Cancer Therapy : Research on aptamer-conjugated DNA icosahedra as a carrier for doxorubicin in cancer therapy demonstrates the potential of using icosanoate derivatives in drug delivery systems (Chang, Yang, & Huang, 2011).
Biosynthesis of Polyhydroxyalkanoates (PHAs) : 2,3-Dihydroxypropyl icosanoate is relevant in the biosynthesis of PHAs, which are used in tissue engineering and biodegradable polymer applications (Misra, Valappil, Roy, & Boccaccini, 2006).
Propiedades
IUPAC Name |
2,3-dihydroxypropyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h22,24-25H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKPPOFCOUEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015359 | |
| Record name | alpha-Monoarachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl icosanoate | |
CAS RN |
50906-68-8 | |
| Record name | alpha-Monoarachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,2,3,3-tetramethyl-N-[6-sulfonyl-4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]cyclohexa-2,4-dien-1-yl]cyclopropane-1-carboxamide](/img/structure/B8023617.png)

![Chlororuthenium(1+);[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride](/img/structure/B8023623.png)
